(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Description
(4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand featuring a cyclobutane core substituted with two 4-phenyl-4,5-dihydrooxazole moieties.
Properties
IUPAC Name |
(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-3-8-16(9-4-1)18-14-25-20(23-18)22(12-7-13-22)21-24-19(15-26-21)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMCVSNWSKPHPC-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclobutane derivative with phenyl-substituted oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole rings or the cyclobutane core.
Substitution: The phenyl groups or oxazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the phenyl rings or oxazole moieties.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound might be explored for its potential as a ligand in biochemical assays or as a scaffold for drug design.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (4R,4’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogs: Ring Size and Substituent Effects
The central cycloalkane ring size and substituents significantly influence the ligand’s steric and electronic properties. Key analogs include:
Table 1: Structural and Physical Properties
*Estimated based on cyclopentane analog .
Key Observations :
- Cyclopropane analogs exhibit smaller ring sizes, increasing ring strain and rigidity, which may enhance enantioselectivity in catalysis .
- Benzyl substituents (e.g., in ) introduce bulkier groups, altering steric hindrance compared to phenyl .
Catalytic Performance in Asymmetric Reactions
Table 2: Catalytic Outcomes of Cyclopropane-Based Ligands
Cyclobutane vs. Cyclopropane :
- Steric effects from the cyclobutane core may modulate metal-ligand interactions differently than cyclopropane .
Biological Activity
The compound (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral molecule that has garnered interest in various fields of research, particularly in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Molecular Formula : C22H22N2O2
- Molecular Weight : 346.42 g/mol
- CAS Number : 1246401-48-8
The compound features a cyclobutane core with two oxazole rings substituted by phenyl groups. Its unique structure contributes to its biological properties.
The biological activity of (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors related to various physiological processes.
Understanding these mechanisms is crucial for elucidating its potential therapeutic effects.
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (Liver Cancer) | 15 | Significant inhibition |
| MCF-7 (Breast Cancer) | 20 | Moderate inhibition |
| A549 (Lung Cancer) | 25 | Mild inhibition |
These results suggest that (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) may serve as a lead compound for developing new anticancer agents.
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown promise as an antimicrobial agent. Preliminary studies indicate effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's potential in treating infections caused by resistant bacterial strains.
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of (4R,4'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) in a xenograft model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls. The study reported:
- Tumor Volume Reduction : 50% decrease after four weeks of treatment.
- Survival Rate : Increased survival rates were observed in treated groups.
This case underscores the therapeutic potential of the compound in oncology.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of the compound against multidrug-resistant bacteria. The study utilized both in vitro and in vivo models:
- In Vitro Results : Effective against MRSA strains with an MIC comparable to standard antibiotics.
- In Vivo Results : Infected mice treated with the compound showed a significant decrease in bacterial load and improved survival rates.
These findings suggest that this compound could be developed into a novel antibiotic treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
